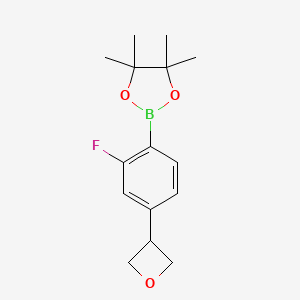
2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a unique combination of a fluoro-substituted phenyl ring and an oxetane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through a series of reactions. One common method involves the coupling of 2-fluoro-4-(oxetan-3-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow techniques and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to an alcohol or other reduced forms.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester would yield the corresponding boronic acid, while substitution reactions could introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Its potential as a precursor for drug candidates is being explored, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and specialty chemicals, benefiting from its stability and reactivity.
作用機序
The mechanism by which 2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic ester and fluoro-substituted phenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further influence the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid: Shares the fluoro-substituted phenyl and oxetane moiety but lacks the tetramethyl-1,3,2-dioxaborolane structure.
Pinacol boronic esters: Similar boronic ester functionality but with different substituents on the phenyl ring.
Uniqueness
2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluoro-substituted phenyl ring, an oxetane moiety, and a boronic ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H20BFO3 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC名 |
2-[2-fluoro-4-(oxetan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)12-6-5-10(7-13(12)17)11-8-18-9-11/h5-7,11H,8-9H2,1-4H3 |
InChIキー |
FBGCIQJSSHIRHS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3COC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
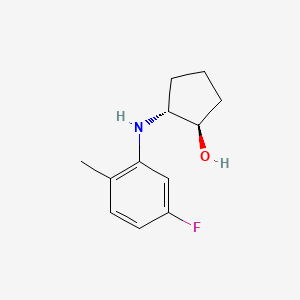
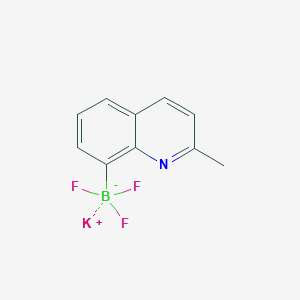
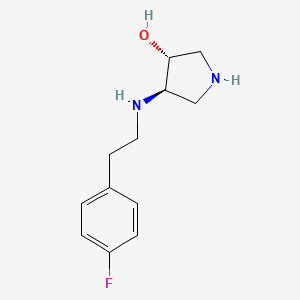
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
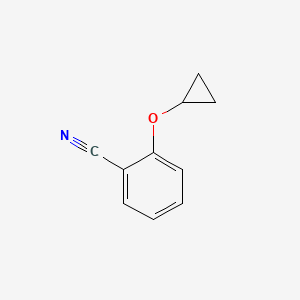
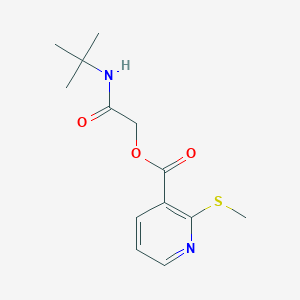
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)

![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
